![molecular formula C15H15N5O2 B12451772 N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide typically involves the condensation of an indole derivative with a pyrazole derivative. One common synthetic route includes the reaction of 1-ethyl-2-oxoindole-3-carbaldehyde with 5-methyl-2H-pyrazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Aplicaciones Científicas De Investigación
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide can be compared with other indole derivatives, such as:
N’-[(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N’-[(3Z)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: Another similar compound with a different heterocyclic ring, which may result in different chemical and biological properties.
The uniqueness of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H15N5O2 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-12-7-5-4-6-10(12)13(15(20)22)18-19-14(21)11-8-9(2)16-17-11/h4-8,22H,3H2,1-2H3,(H,16,17) |
Clave InChI |
CMQMRQGFPBZORV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=NNC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)

![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12451710.png)
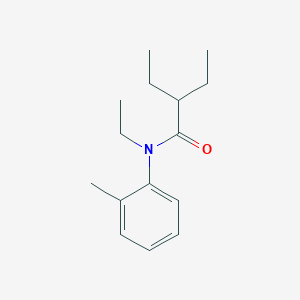
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)
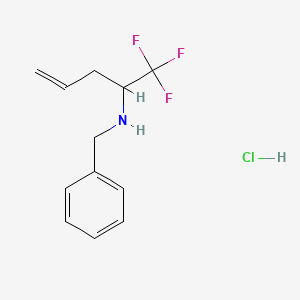

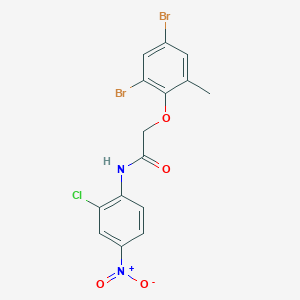

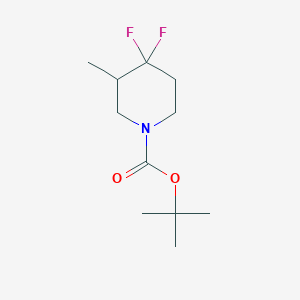
![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
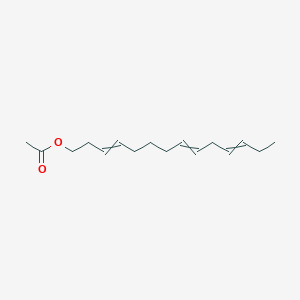
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
